
BChE-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-32 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in the central and peripheral nervous systems, liver, and plasma. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where butyrylcholinesterase activity is elevated in the late stages .
Méthodes De Préparation
The synthesis of BChE-IN-32 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods focus on optimizing these steps to ensure high yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
BChE-IN-32 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can be carried out using dilute hydrochloric acid, resulting in the formation of specific degradation products. Oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents to yield oxidized derivatives .
Applications De Recherche Scientifique
BChE-IN-32 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme kinetics and inhibition mechanisms. In biology, it helps in understanding the role of butyrylcholinesterase in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease. Additionally, it has applications in the industry for the development of diagnostic assays and biosensors .
Mécanisme D'action
BChE-IN-32 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparaison Avec Des Composés Similaires
BChE-IN-32 is unique in its high selectivity for butyrylcholinesterase compared to other cholinesterase inhibitors. Similar compounds include donepezil, rivastigmine, and galantamine, which inhibit both acetylcholinesterase and butyrylcholinesterase. this compound stands out due to its specificity, making it a valuable tool for studying butyrylcholinesterase without affecting acetylcholinesterase activity .
Propriétés
Formule moléculaire |
C26H37N3O |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-1-adamantyl)-2-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamino)acetamide |
InChI |
InChI=1S/C26H37N3O/c1-24-10-17-11-25(2,14-24)16-26(12-17,15-24)29-22(30)13-27-23-18-6-3-4-8-20(18)28-21-9-5-7-19(21)23/h17H,3-16H2,1-2H3,(H,27,28)(H,29,30) |
Clé InChI |
DAQUSVFVOAKQLR-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CNC4=C5CCCC5=NC6=C4CCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



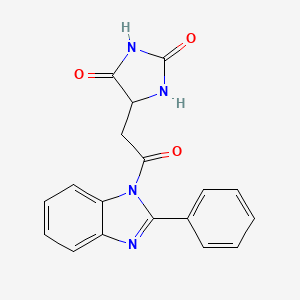
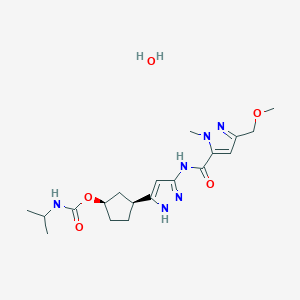
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
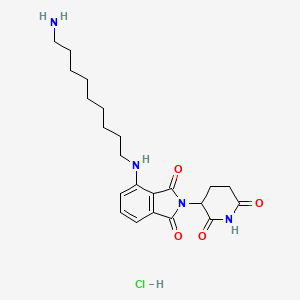
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
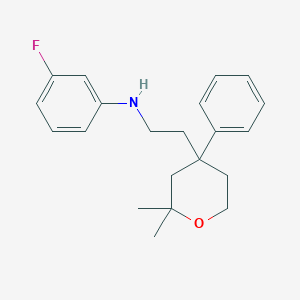

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

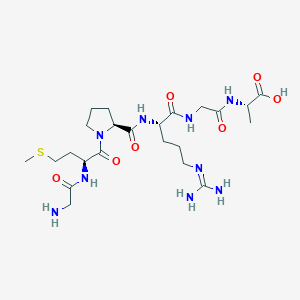
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
